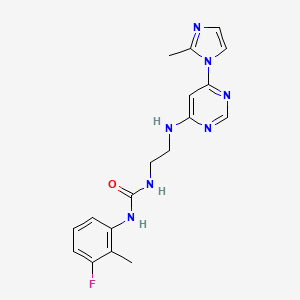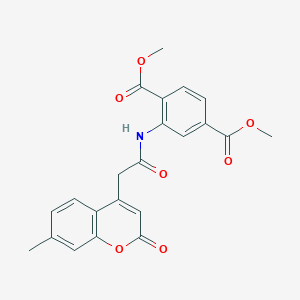
dimethyl 2-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamido)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . Coumarin derivatives are known for their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and more .
Molecular Structure Analysis
Coumarin has a two-ring system, consisting of a benzene ring fused with a α-pyrone nucleus . The specific structure of your compound would depend on the exact locations and orientations of the methyl and acetamido groups.Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its exact structure. For example, coumarin is a crystalline compound with a sweet odor . Its derivatives might share similar properties, but could also have significant differences.Applications De Recherche Scientifique
Antifungal Agents
The chromene scaffold has attracted attention as a potential source of antifungal agents. Researchers have designed and synthesized novel 2,2-dimethylchromene derivatives, including compounds related to our target molecule. These derivatives were evaluated for their antifungal activity against phytopathogenic fungi. Notably, compound 4j displayed promising potency against several fungal strains, outperforming commercially available fungicides . This research provides a theoretical basis for using 2,2-dimethylchromenes as botanical fungicides in agriculture.
Biomedical Applications
Coumarin derivatives, such as our compound, have demonstrated diverse biological activities. These include antiviral, antibacterial, antimicrobial, anti-inflammatory, and anticancer properties. Additionally, they may inhibit platelet aggregation and steroid 5α-reductase. Given these multifaceted activities, researchers explore coumarins for potential drug development and therapeutic applications .
Optical Brighteners and Fluorescent Dyes
The chromene framework, when modified, can serve as an optical brightener or a fluorescent dye. These compounds find use in various industries, including textiles, cosmetics, and laser technology. Their ability to absorb and emit light makes them valuable for enhancing color and brightness in products .
Photosensitizers
Certain chromene derivatives exhibit photosensitizing properties. Researchers investigate their application in photodynamic therapy (PDT), a cancer treatment that involves light activation of photosensitizers to selectively destroy tumor cells. While our specific compound needs further exploration, the chromene core offers potential in this field .
Additives in Pharmaceuticals and Cosmetics
Coumarin-based compounds are utilized as additives in pharmaceuticals, perfumes, and cosmetics. They enhance fragrance, stabilize formulations, and contribute to product aesthetics. Our compound’s unique structure may find applications in these areas .
Drug and Pesticidal Preparations
Considering the compound’s properties, it could be explored for use in drug formulations or as a component of pesticidal preparations. Its structural features may contribute to efficacy and safety profiles .
Mécanisme D'action
Target of Action
The primary targets of the compound “dimethyl 2-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamido)terephthalate” are currently unknown. This compound is a derivative of coumarin
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or disruption of cell membrane integrity .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, including those involved in inflammation, coagulation, and cellular signaling .
Pharmacokinetics
Coumarin derivatives are generally known to be well-absorbed, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
Coumarin derivatives are known to have various effects, including anti-inflammatory, anticoagulant, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and interaction with its targets .
Orientations Futures
Research on coumarin and its derivatives is ongoing, with many potential applications in medicine, chemistry, and other fields . Future research might focus on discovering new derivatives with useful properties, understanding their mechanisms of action, and developing safe and efficient methods for their synthesis.
Propriétés
IUPAC Name |
dimethyl 2-[[2-(7-methyl-2-oxochromen-4-yl)acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO7/c1-12-4-6-15-14(11-20(25)30-18(15)8-12)10-19(24)23-17-9-13(21(26)28-2)5-7-16(17)22(27)29-3/h4-9,11H,10H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWZKENJPSSNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-(2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamido)terephthalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2813521.png)
![N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2813522.png)
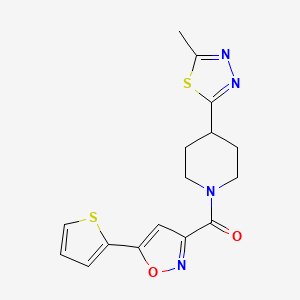
![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2813526.png)
![2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2813529.png)

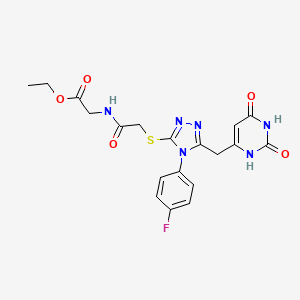
![4-tert-butyl-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2813536.png)
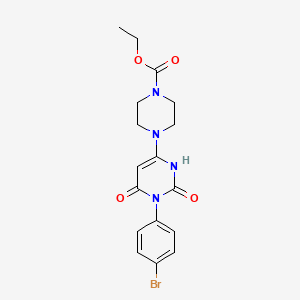
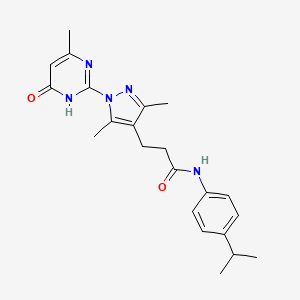
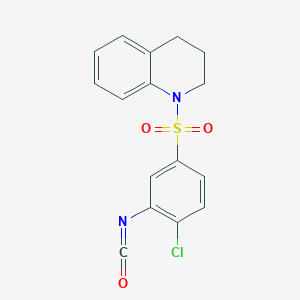
![1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol](/img/structure/B2813541.png)
![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2813542.png)
